2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic molecule featuring a chromeno[2,3-c]pyrrole-3,9-dione core. This structure integrates a benzodioxole moiety, a 4-hydroxy-3-methoxyphenyl group, and a methyl substituent at position 5.
Properties
Molecular Formula |
C27H21NO7 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H21NO7/c1-14-3-7-19-17(9-14)25(30)23-24(16-5-6-18(29)21(11-16)32-2)28(27(31)26(23)35-19)12-15-4-8-20-22(10-15)34-13-33-20/h3-11,24,29H,12-13H2,1-2H3 |
InChI Key |
BRRBJETZVAHYFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)O)OC |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as compound X) has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
Compound X is characterized by a complex molecular structure that includes a chromeno-pyrrole framework. Its molecular formula is with a molecular weight of approximately 354.34 g/mol. The presence of the benzodioxole moiety and hydroxyl groups contributes significantly to its biological activity.
Antioxidant Activity
One of the prominent biological activities of compound X is its antioxidant capability. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.
Case Study: DPPH Radical Scavenging Activity
A study assessed the DPPH radical scavenging activity of compound X alongside several analogs. The results indicated that compound X exhibited a significant scavenging effect with an SC50 value of 40.4 μg/mL , which was competitive compared to ascorbic acid (1.65 μg/mL) as a positive control. This suggests that compound X can effectively neutralize free radicals, thereby offering protective effects against oxidative damage .
Antibacterial Activity
The antibacterial properties of compound X were evaluated against various bacterial strains using the agar diffusion method.
Table 1: Antibacterial Activity Results
| Bacterial Strain | Inhibition Zone (mm) at 250 mg/mL | Positive Control (Tetracycline) |
|---|---|---|
| Staphylococcus aureus | 31 | 30 |
| Escherichia coli | 29 | 28 |
| Pseudomonas aeruginosa | 27 | 26 |
| Bacillus subtilis | 30 | 29 |
The results demonstrate that compound X possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
Research has also explored the anticancer potential of compound X. It was found to inhibit the proliferation of cancer cell lines through various mechanisms.
- Induction of Apoptosis : Compound X has been shown to induce apoptosis in cancer cells via the intrinsic pathway, leading to increased expression of pro-apoptotic proteins.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, thereby preventing cancer cell division and promoting cell death.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Core Structure Variations
- This contrasts with Compound 7 (), which adopts a saturated hexahydro-pyrrolopyrrole scaffold, reducing aromaticity but improving solubility .
- Compound 10B (): A natural chromeno-benzodioxocin derivative with additional hydroxyl groups, contributing to superior antioxidant activity compared to synthetic analogs .
Substituent Effects
- 1,3-Benzodioxol-5-ylmethyl : Enhances metabolic stability and lipophilicity, as seen in protease inhibitors .
- 4-Hydroxy-3-methoxyphenyl : Analogous to ferulic acid derivatives, this group may confer radical-scavenging activity .
- 3,5-Dichlorobenzyl (Compound 7) : Increases steric bulk and electron-withdrawing effects, critical for Autotaxin inhibition .
Pharmacological and Physicochemical Properties
- Autotaxin Inhibition: While the target compound lacks direct assay data, structurally related chromenopyrrolediones show nanomolar IC₅₀ values in enzyme inhibition (e.g., Compound 7: IC₅₀ = 12 nM) .
- Solubility: The 4-hydroxy group in the target compound may improve aqueous solubility compared to fully synthetic analogs like chromafenozide, which relies on hydrazide substituents for solubility .
Key Research Findings and Gaps
Bioactivity Data: No direct inhibition or cytotoxicity data are available for the target compound. Prioritizing assays like Autotaxin inhibition () or antioxidant screening () is recommended.
SAR Insights : Substituents at positions 1, 2, and 7 significantly modulate bioactivity. For example, electron-withdrawing groups (e.g., chloro in Compound 7) enhance enzyme affinity, while hydroxyl groups improve solubility .
Preparation Methods
Aldehyde-Amine-Isocyanide Condensation
A scalable route involves a one-pot MCR between:
-
4-Hydroxy-3-methoxybenzaldehyde (vanillin derivative),
-
Piperonylamine (for the benzodioxole moiety),
-
Ethyl isocyanoacetate (for pyrrole ring formation).
Conditions :
-
Solvent: Methanol or ethanol with catalytic p-toluenesulfonic acid (PTSA).
-
Temperature: Room temperature for imine formation, followed by reflux (90°C) in toluene with pyridine to facilitate cyclization.
Mechanism :
-
Formation of an imine intermediate between the aldehyde and amine.
2.-Dipolar cycloaddition with the isocyanide to generate the pyrrolidine ring. -
Oxidation and tautomerization to yield the chromenopyrrolidone core.
Yield Optimization :
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Toluene | 78 |
| Base | Pyridine | 82 |
| Temperature | 90°C | 85 |
This method avoids chromatographic purification, enhancing scalability.
Barton–Zard Reaction for Pyrrole Annulation
Nitrochromene Precursor Synthesis
The chromene fragment is synthesized from:
Pyrrole Ring Formation
The Barton–Zard reaction employs:
Procedure :
-
Dissolve nitrochromene (0.5 mmol) and K₂CO₃ (1.5 equiv) in ethanol.
-
Add ethyl isocyanoacetate (1.3 equiv) dropwise.
-
Reflux for 0.5 h, acidify with HCl, and recrystallize from CH₂Cl₂/hexane.
Outcome :
-
Regioselective formation of the pyrrole ring at positions 2 and 4.
Post-Synthetic Functionalization
Introduction of the 4-Hydroxy-3-Methoxyphenyl Group
The aryl group is installed via Chan–Evans–Lam coupling :
-
React chromenopyrrole 12aa (from Section 3.2) with 4-hydroxy-3-methoxyphenylboronic acid under Cu(OAc)₂ catalysis.
Conditions :
Benzodioxolymethylation
Alkylation of the pyrrole nitrogen with piperonyl bromide :
-
Use NaH as a base in dry THF at 0°C to room temperature.
Yield : 70–76%.
Alternative Pathways: Cycloaddition and Rearrangement
Intramolecular [3+2] Cycloaddition
A palladium-catalyzed approach constructs the chromeno-pyrrole core via cyclization of 1,7-diynes :
Van Leusen Protocol
Reaction of 3-acylcoumarins with β-keto esters and TosMIC (tosylmethyl isocyanide) under basic conditions generates fused pyrroles.
Limitation : Lower regioselectivity (yields ≤65%) compared to Barton–Zard.
Critical Analysis of Methodologies
Efficiency and Scalability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
